molecular formula C17H24FN3O2S B2926117 1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea CAS No. 2380098-29-1

1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea

Cat. No.: B2926117
CAS No.: 2380098-29-1
M. Wt: 353.46
InChI Key: BVYAOIWMYZHYEU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a morpholinyl group, and a thianyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with isocyanate derivatives to form the urea linkage. The morpholinyl and thianyl groups are introduced through subsequent reactions involving nucleophilic substitution and cyclization processes. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Catalysts and reagents are added in precise quantities, and the reaction mixture is monitored using techniques such as gas chromatography and mass spectrometry. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholinyl and thianyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea
  • 1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}amine
  • 1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanone

Uniqueness

1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the morpholinyl and thianyl groups provide additional sites for interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2S/c18-14-3-1-2-4-15(14)20-16(22)19-13-17(5-11-24-12-6-17)21-7-9-23-10-8-21/h1-4H,5-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYAOIWMYZHYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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